molecular formula C8H8BrClOS B13485447 (5-Bromo-3-chloro-2-methoxyphenyl)(methyl)sulfane

(5-Bromo-3-chloro-2-methoxyphenyl)(methyl)sulfane

Cat. No.: B13485447
M. Wt: 267.57 g/mol
InChI Key: PDBFFEMIAWPTDN-UHFFFAOYSA-N
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Description

(5-Bromo-3-chloro-2-methoxyphenyl)(methyl)sulfane: is an organic compound with the molecular formula C8H8BrClOS It is characterized by the presence of bromine, chlorine, and methoxy groups attached to a phenyl ring, along with a methylsulfane group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Bromo-3-chloro-2-methoxyphenyl)(methyl)sulfane typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-chloro-2-methoxyphenol and methyl bromide.

    Bromination: The phenol is first brominated using bromine or a brominating agent like N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide.

    Methylation: The brominated phenol is then methylated using methyl bromide in the presence of a base like potassium carbonate.

    Sulfur Introduction: Finally, the methylated product is treated with a sulfur source, such as sodium sulfide, to introduce the methylsulfane group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(5-Bromo-3-chloro-2-methoxyphenyl)(methyl)sulfane: undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert the sulfoxide or sulfone back to the sulfane.

    Substitution: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.

    Reduction: Lithium aluminum hydride, diethyl ether, and anhydrous conditions.

    Substitution: Sodium methoxide, potassium tert-butoxide, dimethyl sulfoxide (DMSO), and elevated temperatures.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Methylsulfane.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

(5-Bromo-3-chloro-2-methoxyphenyl)(methyl)sulfane: has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (5-Bromo-3-chloro-2-methoxyphenyl)(methyl)sulfane involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to inhibition or activation of biological processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

(5-Bromo-3-chloro-2-methoxyphenyl)(methyl)sulfane: can be compared with other similar compounds, such as:

    (5-Bromo-3-chloro-2-methoxyphenyl)(ethyl)sulfane: Similar structure but with an ethyl group instead of a methyl group.

    (5-Bromo-3-chloro-2-methoxyphenyl)(propyl)sulfane: Similar structure but with a propyl group instead of a methyl group.

    (5-Bromo-3-chloro-2-methoxyphenyl)(phenyl)sulfane: Similar structure but with a phenyl group instead of a methyl group.

The uniqueness of This compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C8H8BrClOS

Molecular Weight

267.57 g/mol

IUPAC Name

5-bromo-1-chloro-2-methoxy-3-methylsulfanylbenzene

InChI

InChI=1S/C8H8BrClOS/c1-11-8-6(10)3-5(9)4-7(8)12-2/h3-4H,1-2H3

InChI Key

PDBFFEMIAWPTDN-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1Cl)Br)SC

Origin of Product

United States

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